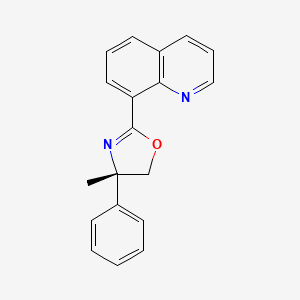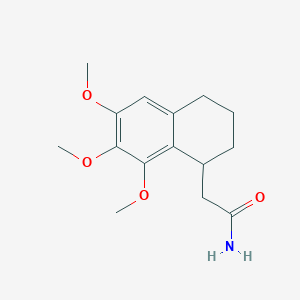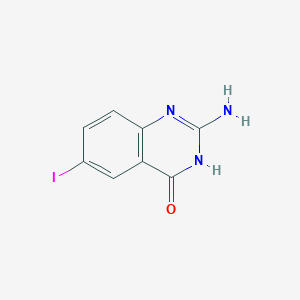
2-Amino-6-iodoquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-iodoquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of an iodine atom at the 6th position and an amino group at the 2nd position makes this compound unique and potentially useful in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-iodoquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as anthranilic acid and iodine.
Cyclization: The anthranilic acid undergoes cyclization with formamide to form the quinazolinone core.
Amination: The amino group at the 2nd position is introduced through nucleophilic substitution using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
化学反应分析
Types of Reactions
2-Amino-6-iodoquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium azide, organolithium compounds, and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Amino-6-iodoquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
作用机制
The mechanism of action of 2-Amino-6-iodoquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the iodine atom at the 6th position.
6-Iodoquinazolin-4(1H)-one: Lacks the amino group at the 2nd position.
2-Amino-4(1H)-quinazolinone derivatives: Various derivatives with different substituents at other positions.
Uniqueness
2-Amino-6-iodoquinazolin-4(1H)-one is unique due to the presence of both the iodine atom and the amino group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
属性
分子式 |
C8H6IN3O |
|---|---|
分子量 |
287.06 g/mol |
IUPAC 名称 |
2-amino-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6IN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13) |
InChI 键 |
SAMSYAOOVMKGGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


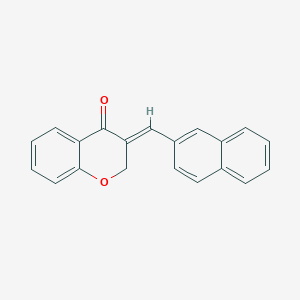



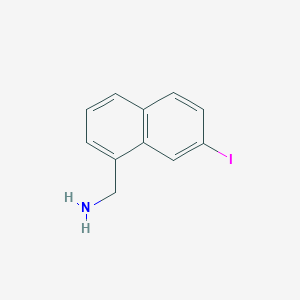
![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)
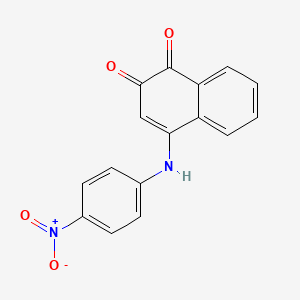

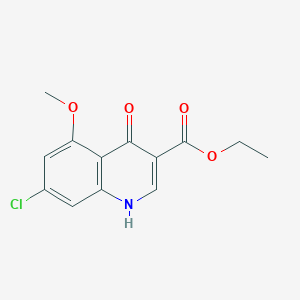
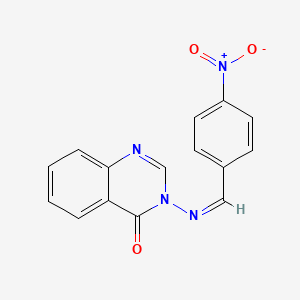
![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11841187.png)

